molecular formula C7H6BrN3 B3101247 5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1388070-91-4

5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3101247
CAS No.: 1388070-91-4
M. Wt: 212.05 g/mol
InChI Key: IUMXSOZTOJXFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyl-1H-benzo[d][1,2,3]triazole (CAS 1388070-91-4) is a high-purity benzotriazole derivative supplied for advanced research and development. This compound belongs to a class of heterocyclic structures recognized in medicinal chemistry as privileged scaffolds for designing novel pharmacologically active agents . The benzotriazole core is highly versatile and can be used as a synthetic auxiliary or building block for further chemical modifications, allowing researchers to create diverse libraries of heterocyclic compounds . Benzotriazole derivatives have been extensively investigated for their versatile biological properties, demonstrating significant potential in antimicrobial, antiprotozoal, antiviral, and antiproliferative studies . The structural motif of substituting the benzotriazole core with halogen and alkyl groups, as seen in this bromo- and methyl-substituted analogue, is a common strategy to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which is crucial for optimizing drug-like properties . Researchers utilize this building block in the synthesis of more complex molecules aimed at targeting various disease pathways, including the development of anti-tubulin agents and inhibitors of key signaling pathways like EGFR/PI3K/AKT/mTOR in cancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate precautions in a controlled environment. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMXSOZTOJXFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 6-methyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The triazole ring can undergo reduction to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-6-methyl-1H-benzo[d][1,2,3]triazole, 5-thio-6-methyl-1H-benzo[d][1,2,3]triazole, and 5-alkoxy-6-methyl-1H-benzo[d][1,2,3]triazole.

    Oxidation Reactions: Products include 5-bromo-6-formyl-1H-benzo[d][1,2,3]triazole and 5-bromo-6-carboxy-1H-benzo[d][1,2,3]triazole.

    Reduction Reactions: Products include 5-bromo-6-methyl-1,2-dihydro-1H-benzo[d][1,2,3]triazole.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-6-methyl-1H-benzo[d][1,2,3]triazole serves as a scaffold in the development of various pharmaceutical agents. Its structural properties allow it to interact with biological targets effectively.

Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized based on this scaffold have shown promising results against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimycobacterial Activity
A study highlighted the synthesis of O-nitrobenzylated derivatives of halogenosubstituted 1-hydroxybenzotriazoles, which demonstrated activity against Mycobacterium tuberculosis strains. The compound this compound was evaluated for its efficacy and showed comparable minimum inhibitory concentration (MIC) values to standard drugs like isoniazid .

Antiparasitic Activity
The compound also exhibits antiprotozoal properties. It has been tested against Acanthamoeba species, with some derivatives showing activity that rivals existing treatments .

Agrochemical Applications

In agrochemistry, triazole compounds are used as fungicides due to their ability to inhibit fungal growth. This compound can be modified to enhance its fungicidal properties.

Fungicidal Activity
Research has indicated that triazole derivatives can act as effective fungicides in agricultural settings. The introduction of bromine and methyl groups in the structure enhances the compound's lipophilicity and biological activity against various plant pathogens .

Material Science Applications

The unique chemical structure of this compound makes it suitable for applications in material science.

Polymer Chemistry
This compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for developing advanced materials .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryAntimicrobial AgentsEffective against MRSA; MIC comparable to isoniazid
Antiparasitic AgentsActive against Acanthamoeba species
AgrochemicalsFungicidesEnhanced activity against plant pathogens
Material SciencePolymer SynthesisImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activities by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s bromine and methyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Name Substituents Thermal Stability (°C) LogP (Calculated) Biological Activity
5-Bromo-6-methyl-1H-benzotriazole Br (C5), CH₃ (C6) >315 (predicted) ~2.1 Under investigation
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole I (C5), CH₃ (C1, C4) N/A ~2.8 Anticancer (preclinical)
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine Br (C6), OCH₃ (C8) 290–300 ~1.9 Antimicrobial
Methyl 7-bromo-1-methyl-benzotriazole-5-carboxylate Br (C7), COOCH₃ (C5) 280–295 ~1.5 Enzyme inhibition (IDO1)
  • Thermal Stability : The bromine and methyl substituents in 5-bromo-6-methyl-1H-benzotriazole likely contribute to high thermal stability (>315°C), comparable to methoxy-substituted triazolo-pyridines .
  • Lipophilicity (LogP): The compound’s LogP (~2.1) suggests moderate lipophilicity, favorable for membrane permeability.

Biological Activity

5-Bromo-6-methyl-1H-benzo[d][1,2,3]triazole is an aromatic heterocyclic compound notable for its unique chemical structure, which includes a bromine atom at the 5-position and a methyl group at the 6-position of the benzo[d][1,2,3]triazole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of this compound is C7H6BrN3. The presence of bromine and methyl substituents significantly influences its chemical reactivity and stability. These structural features enhance the compound's interactions with various biological targets, making it a valuable scaffold for drug development.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives of triazole compounds have been reported to exhibit IC50 values ranging from 0.02 µM to 0.72 µM against different cancer cell lines including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT116 (Colon)0.43Induces apoptosis
Melampomagnolide B-triazoleHCT116 (Colon)4.93Inhibition of migration and proliferation
Compound 2 Various Cancer Lines0.10–0.83NF-kB inhibition and apoptosis induction

These findings suggest that the unique structural attributes of this compound contribute to its effectiveness as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics against strains such as Staphylococcus aureus .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundMRSA25Antibacterial
Benzotriazole DerivativeE. coli12.5Antibacterial

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes involved in cell proliferation and survival pathways. For instance, some studies have indicated an inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and cell survival .

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole compounds:

  • Case Study on Cancer Treatment : A study demonstrated that a derivative of triazole significantly inhibited tumor growth in vivo without causing toxicity to normal cells. This suggests the potential for developing targeted cancer therapies using triazole scaffolds .
  • Antimicrobial Efficacy : Another investigation focused on the efficacy of triazole derivatives against resistant bacterial strains showed promising results in reducing bacterial load significantly in vitro .

Q & A

Q. What are the common synthetic routes for 5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole?

The synthesis typically involves cyclization or functionalization of pre-existing triazole scaffolds. For example:

  • Cyclization of substituted aniline derivatives : Bromo and methyl groups can be introduced via electrophilic substitution or palladium-catalyzed coupling reactions.
  • Functionalization of 1H-benzo[d][1,2,3]triazole : Reacting 1H-benzotriazole with methylating agents (e.g., methyl iodide) followed by bromination using N-bromosuccinimide (NBS) under controlled conditions.
  • Schiff base formation : Similar to methods used for 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, where substituted benzaldehydes are refluxed with triazole precursors in ethanol with glacial acetic acid as a catalyst .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and electronic environments. For example, the methyl group typically appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns dependent on bromine’s electron-withdrawing effects .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving bond lengths and angles, especially for bromine’s heavy-atom effects .

Q. What biological activities are associated with this compound?

  • Antimicrobial Activity : Analogous triazole derivatives (e.g., tetrazolomethylbenzo-triazoles) exhibit activity against Gram-positive bacteria and fungi via membrane disruption or enzyme inhibition .
  • Antifungal Potential : Bromine and methyl groups enhance lipophilicity, improving interactions with fungal cytochrome P450 enzymes .
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., bromine) often increase potency compared to simpler analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve bromination efficiency by stabilizing reactive intermediates .
  • Catalyst Screening : Lewis acids (e.g., FeCl3_3) or phase-transfer catalysts accelerate methyl group introduction .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions (e.g., over-bromination) .

Q. What computational methods predict its reactivity and interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Bromine’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with nucleophiles .
  • Molecular Docking : Models interactions with biological targets (e.g., fungal CYP51). Docking scores correlate with experimental MIC values .
  • QSAR Modeling : Uses substituent descriptors (e.g., Hammett σ) to optimize bioactivity .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder Management : Bromine’s high electron density can cause anisotropic displacement artifacts. SHELXL’s PART instructions partition disordered atoms .
  • Thermal Motion : Low-temperature data collection (100 K) reduces thermal vibrations, improving resolution .
  • Hydrogen Bonding : WinGX’s ORTEP visualizes C–H⋯N/Br interactions, critical for packing analysis .

Q. How do substituents influence its biological activity?

  • Bromine’s Role : Enhances lipophilicity and halogen bonding with protein targets (e.g., CYP51’s heme iron) .
  • Methyl Group Effects : Increases metabolic stability by sterically shielding the triazole ring from oxidation .
  • Comparative Studies : 5-Bromo-6-methyl derivatives show higher antifungal activity than non-halogenated analogs (e.g., 1-methylbenzotriazole) due to improved target affinity .

Q. How is this compound utilized in click chemistry applications?

  • Triazole as a Linker : The 1,2,3-triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid spacer in drug conjugates or materials science .
  • Catalyst Design : Pd@click-Fe3_3O4_4/chitosan magnetic nanoparticles leverage triazole’s metal-chelating ability for Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.